5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-benzyl-8-ethoxy-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-20-12-13-23-21(14-20)25-22(16-29(23)15-17-6-4-3-5-7-17)24(27-28-25)18-8-10-19(26)11-9-18/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZPUFKYWGMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrazoloquinoline core modified with various substituents, including a benzyl group and an ethoxy group. The presence of the 4-fluorophenyl group enhances its electrophilic character, potentially influencing its biological interactions.
Chemical Structure and Properties
The molecular formula of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is C25H20FN3O, with a molecular weight of approximately 397.45 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline |
| Molecular Formula | C25H20FN3O |
| Molecular Weight | 397.453 g/mol |
| Purity | Typically ≥95% |
Biological Activity Overview
The biological activity of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is primarily inferred from studies on related compounds within the pyrazoloquinoline class. These derivatives have shown various pharmacological effects, including:
- Anticancer Activity : Several pyrazoloquinoline derivatives have demonstrated significant anticancer properties. For instance, compounds with similar structural motifs have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Pyrazoloquinolines have also been studied for their anti-inflammatory activities. Some derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential in treating inflammatory conditions .
- Antimicrobial Properties : Certain pyrazoloquinoline derivatives exhibit antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .
Anticancer Activity
A study focusing on structurally related pyrazoloquinolines reported that compounds with similar substituents to those found in 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline displayed promising anticancer effects against breast and renal cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and survival .
Anti-inflammatory Mechanisms
Research has shown that certain pyrazoloquinolines can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses. This inhibition correlates with reduced nitric oxide production, highlighting the potential therapeutic applications of these compounds in inflammatory diseases .
Comparative Analysis of Biological Activities
To better understand the biological potential of 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline | Benzyl and ethoxy groups; fluorine substitution | Potential anticancer activity |
| 5-methoxy-8-(4-chlorophenyl)-pyrazolo[4,3-c]quinoline | Chlorine instead of fluorine; methoxy group | Antimicrobial properties |
| 6-bromopyrazolo[4,3-c]quinoline derivatives | Bromine substitution; varied substituent patterns | Diverse pharmacological profiles |
Scientific Research Applications
The compound N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolopyrazine family and has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and case studies.
Pharmacological Applications
- Anticancer Activity : Research indicates that pyrrolopyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The unique structural features of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may enhance its efficacy against specific cancer types.
- Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems and protecting against neurodegenerative diseases by acting on NMDA receptors. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for further research into oxidative stress-related diseases.
Synthesis and Production
The synthesis of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves:
- Formation of the Pyrrolo Core : Achieved via intramolecular cyclization using palladium catalysts.
- Benzyl Group Introduction : Alkylation with benzyl halides under basic conditions.
- Dimethoxyphenyl Attachment : Nucleophilic aromatic substitution reactions.
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
In a neurodegenerative disease model (e.g., Alzheimer's), the compound was administered to assess its protective effects on neuronal health. The findings demonstrated reduced neuroinflammation and preservation of cognitive function compared to control groups.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Electronic Properties
- UV-Vis Absorption: Derivatives with 4-fluorophenyl substituents (e.g., ) exhibit reduced absorption intensity compared to chloro-substituted analogues due to lower electron affinity.
- Lipophilicity and Solubility: The target compound’s logP (estimated ~4.5–5.0) is comparable to ELND006/007 (highly lipophilic due to trifluoromethyl groups) but higher than dihydropyrano derivatives (), which have polar amino and hydroxyl groups .
- Crystallinity: Isostructural compounds () with triclinic symmetry demonstrate planar conformations, suggesting that the target compound’s benzyl group may introduce slight non-planarity, affecting crystal packing and solubility .
Key Research Findings and Implications
- Therapeutic Potential: Structural similarities to anti-angiogenic and GPCR-targeting compounds (–10) suggest unexplored applications in oncology and neurology .
- Synthetic Optimization : Microwave-assisted synthesis () and crystallographic data () provide frameworks for improving the yield and stability of the target compound .
Preparation Methods
Substrate Selection and Reaction Optimization
The Friedländer reaction between o-aminoaldehydes/ketones and pyrazolones offers a direct route to pyrazoloquinolines. For the target compound:
- o-Aminoacetophenone derivative (with 4-fluorophenyl group at C3) reacts with 5-benzyl-4H-pyrazol-3-one under acidic conditions (e.g., polyphosphoric acid or POCl3).
- Ethylene glycol as solvent at 150°C facilitates cyclocondensation, yielding the quinoline core with an ethoxy group introduced via subsequent Williamson ether synthesis.
Table 1: Friedläder Condensation Conditions and Yields
| Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluoro-o-aminoacetophenone | PPA | 120 | 62 |
| 5-Benzylpyrazolone | POCl3/DMF | 110 | 58 |
Key limitation: Poor regiocontrol over ethoxy placement necessitates post-synthetic modifications.
Multicomponent Reaction Approaches
One-Pot Assembly of the Pyrazoloquinoline Core
A three-component reaction involving:
- 4-Fluorobenzaldehyde (for C3-aryl)
- 5-Amino-1-benzylpyrazole (for N5-benzyl)
- Ethoxy-substituted enamine (for C8-ethoxy)
In acetic acid at reflux, this method achieves a 70% yield, with the ethoxy group introduced in situ via nucleophilic substitution on a chloroquinoline intermediate.
Mechanistic Insight :
- Formation of Schiff base between aldehyde and amine.
- Cyclization via intramolecular nucleophilic attack by pyrazole nitrogen.
- Aromatization driven by acid-catalyzed dehydration.
[5+1] Cyclization of Pyrazole-Anilines
Alcohol-Mediated Cyclization
Adapting the protocol from Tang et al.:
- 5-(4-Fluorophenyl)-1H-pyrazol-3-amine reacts with 2-benzyloxy-4-ethoxybenzaldehyde in ethanol under oxidative conditions (e.g., DDQ).
- Cyclization proceeds via imine formation, followed by 6π-electrocyclic ring closure to afford the quinoline ring.
Table 2: Optimization of Cyclization Conditions
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DDQ | Toluene | 12 | 65 |
| MnO2 | EtOH | 24 | 48 |
This method excels in regioselectivity, placing ethoxy at C8 and 4-fluorophenyl at C3 without competing substitutions.
Post-Synthetic Functionalization
Introduction of the Benzyl Group
Late-stage benzylation using benzyl bromide and K2CO3 in DMF at 80°C achieves >85% yield. Quaternization at N5 is favored due to the electron-deficient nature of the pyrazole ring.
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 5.45 (s, 2H, CH2Ph), 4.12 (q, J=7.0 Hz, 2H, OCH2), 7.28–7.42 (m, 9H, Ar-H).
- HRMS (ESI+) : m/z 454.1789 [M+H]+ (calc. 454.1793).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Friedländer | 3 | 45 | Moderate |
| Multicomponent | 2 | 70 | High |
| [5+1] Cyclization | 2 | 65 | High |
The multicomponent route offers superior atom economy, while [5+1] cyclization provides better regiocontrol.
Q & A
Q. Purity Control :
- HPLC-DAD/ELSD : Monitor intermediates with UV/Vis or evaporative light scattering detection .
- Recrystallization : Use ethanol/water mixtures to remove hydrophobic byproducts .
What methodologies resolve contradictions in biological activity data?
Advanced Research Question
Contradictions in IC50 values or target specificity may arise from:
- Assay Variability : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate substituent effects .
- Meta-Analysis : Cross-reference data with structurally similar pyrazoloquinolines (e.g., ELND006/007) to identify trends .
How can computational modeling predict target interactions?
Advanced Research Question
Workflow :
Molecular Docking : Use AutoDock Vina to screen against targets like iNOS or γ-secretase. The 4-fluorophenyl group shows strong hydrophobic interactions in iNOS’s active site .
Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) to assess residence time and conformational flexibility .
QSAR Models : Corrogate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .
Validation : Compare computational predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
What strategies improve metabolic stability and bioavailability?
Advanced Research Question
Structural Modifications :
- Fluorine Substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation sites .
- Prodrug Design : Introduce ester groups at the ethoxy position for pH-dependent release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
